

# Comparative Spectral Guide: 3-(2-Methylpropoxy)pyrrolidine Hydrochloride

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## Compound of Interest

**Compound Name:** 3-(2-Methylpropoxy)pyrrolidine hydrochloride  
**CAS No.:** 1394042-72-8  
**Cat. No.:** B1429943

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## Executive Summary

**3-(2-Methylpropoxy)pyrrolidine hydrochloride** (CAS: N/A for specific salt, Parent CAS: 122536-94-1 or similar derivatives) is a critical saturated heterocycle building block used in medicinal chemistry to introduce solubility-enhancing ether linkages and sp<sup>3</sup> complexity.

This guide provides a rigorous spectral analysis comparing the HCl salt form against its Free Base counterpart and structural Regioisomers.<sup>[1]</sup> It addresses the common analytical challenge of distinguishing salt stoichiometry and isomeric purity in early-stage drug discovery.<sup>[1]</sup>

## Chemical Profile & Structural Logic<sup>[1][2][3]</sup>

Property	Data
IUPAC Name	3-(2-methylpropoxy)pyrrolidine hydrochloride
Molecular Formula	
Exact Mass (Cation)	143.1310 Da ( )
Core Scaffold	3-Substituted Pyrrolidine (Chiral or Racemic)
Key Functional Group	Isobutyl Ether (Steric bulk + Lipophilicity)

## Structural Numbering & Logic

To interpret the spectra correctly, we assign the following atom mapping (generic numbering for spectral assignment):

- Position 1: Nitrogen (Secondary amine)[1][2]
- Position 2, 5:
  - protons (adjacent to N)[1]
- Position 3: Ether linkage site (
  - proton)[1]
- Position 4:
  - proton (methylene)[1]
- Side Chain: Isobutyl group (
  - )

## Comparative Spectral Analysis

### A. Primary Comparison: HCl Salt vs. Free Base

The most frequent analytical error is misidentifying the salt form.<sup>[1]</sup> The protonation of the pyrrolidine nitrogen induces significant deshielding effects (downfield shifts) on the

-protons.<sup>[1]</sup>

## H NMR Chemical Shift Comparison (in DMSO-

Proton Assignment	Free Base (ppm)	HCl Salt (ppm)	(Shift)	Diagnostic Note
NH / NH	~2.0 (Broad, s)	9.2 - 9.6 (Broad, s)	+7.5	Key Indicator. Salt shows distinct ammonium protons.
H-2, H-5 (-CH)	2.8 - 3.0 (m)	3.2 - 3.5 (m)	+0.4	Significant downfield shift due to cationic charge.
H-3 (Ether CH)	3.9 - 4.0 (m)	4.1 - 4.2 (m)	+0.2	Inductive effect from oxygen dominates, but N <sup>+</sup> adds slight deshielding. <sup>[1]</sup>
Isobutyl O-CH	3.15 (d)	3.20 (d)	< 0.1	Distant from the charge center; minimal shift. <sup>[1]</sup>
Isobutyl CH	0.88 (d)	0.89 (d)	~0.0	Stable reference signal (Integral = 6H). <sup>[1]</sup>

“

*Expert Insight: In the HCl salt, the*

-protons (H-2 and H-5) often overlap with the water peak in DMSO-  
(3.33 ppm) or the ether linkage protons. Using  
eliminates the NH signals but sharpens the  
-proton multiplets for clearer integration.[1]

## B. Secondary Comparison: Distinguishing Regioisomers (3- vs. 2-substituted)

Synthesis of pyrrolidine ethers can sometimes yield regioisomeric mixtures.

- 3-Substituted (Target): Asymmetric but retains a pattern.[1] The H-3 proton is a quintet-like multiplet.
- 2-Substituted (Impurity): The methine proton is adjacent to Nitrogen.[1] This proton would appear significantly further downfield (~4.5 ppm in HCl salt) compared to the H-3 proton (~4.1 ppm) because it is adjacent to both the ether oxygen and the ammonium nitrogen.[1]

## Experimental Protocols

### Protocol 1: Structural Verification via H NMR

Objective: Confirm identity and salt stoichiometry.[1]

- Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-  
.
  - Why DMSO? It preserves the exchangeable

protons, allowing you to confirm the salt formation.[1]

would exchange these out immediately.

- Acquisition: Run a standard proton sequence (16-32 scans).[1]
- Processing:
  - Reference the residual DMSO pentet to 2.50 ppm.[1]
  - Integration Check: Set the Isobutyl methyl doublet (0.9 ppm) to 6.00.
  - Pass Criteria: The ammonium signal (9.0+ ppm) must integrate to ~2.0 relative to the methyls.[1] If it integrates to < 1.0 or is absent, you have the Free Base.[1]

## Protocol 2: Purity Check via LC-MS

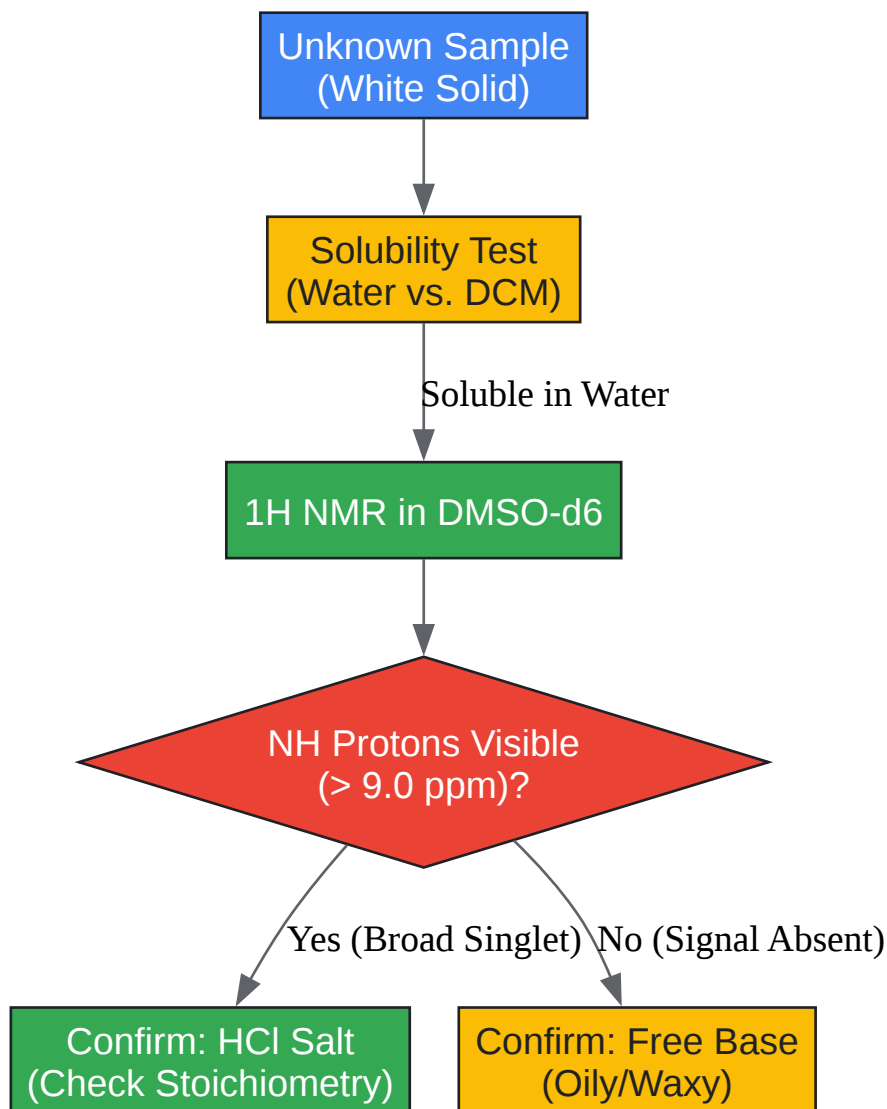
Objective: Detect organic impurities not visible in NMR (e.g., inorganic salts) or overlapping isomers.[1]

- Mobile Phase:
    - A: Water + 0.1% Formic Acid.[1]
    - B: Acetonitrile + 0.1% Formic Acid.[1]
  - Gradient: 5% B to 95% B over 3 minutes (C18 Column).
  - Detection: ESI+ Mode.
  - Target Ion: Look for m/z 144.1
- [1]
- Note: The HCl salt dissociates instantly in the LC stream; you will observe the same mass as the free base.[1] The retention time (RT) will be identical.

## Visualizations

### Diagram 1: Analytical Workflow for Pyrrolidine Salts

This flowchart illustrates the decision-making process when analyzing the spectral data.

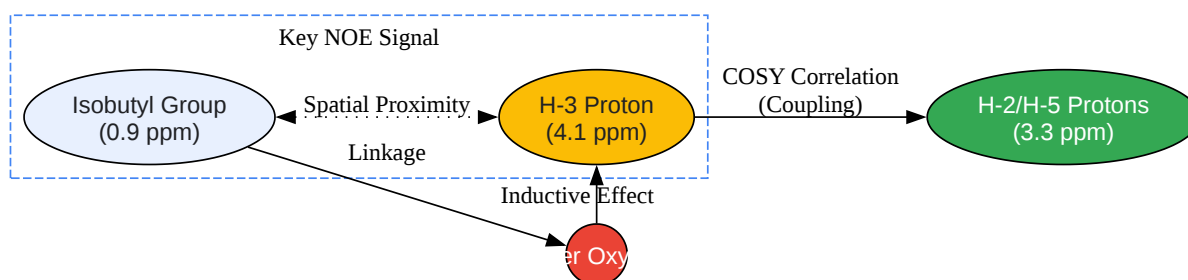


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Caption: Logic flow for distinguishing Salt vs. Free Base forms using solubility and NMR markers.

## Diagram 2: Structural Connectivity & NOE Correlations

Key Nuclear Overhauser Effect (NOE) correlations to verify the ether position.[1]



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Caption: Diagnostic connectivity. The proximity of the Isobutyl group to H-3 confirms the ether linkage.

## References

- PubChem Compound Summary. (n.d.). **3-(2-methylpropoxy)pyrrolidine hydrochloride**.<sup>[1]</sup>  
<sup>[3]</sup> National Center for Biotechnology Information.<sup>[1]</sup> Retrieved from [\[Link\]](#)<sup>[1]</sup>
- Silverstein, R. M., et al. (2014).<sup>[1]</sup> Spectrometric Identification of Organic Compounds. (General Reference for Shift Prediction). Wiley.<sup>[1]</sup><sup>[4]</sup>

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## Sources

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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)

- [3. PubChemLite - 3-\(2-methylpropoxy\)pyrrolidine hydrochloride \(C8H17NO\)](#)  
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